2-m-Tolyloxazole
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Overview
Description
2-m-Tolyloxazole, also known as 2-(3-methylphenyl)-1,3-oxazole, is an organic compound belonging to the oxazole class. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is characterized by a benzene ring substituted with a methyl group at the meta position relative to the oxazole ring.
Synthetic Routes and Reaction Conditions:
Biltz Method: This involves the cyclodehydration of 2-aminophenyl ketones with acetic anhydride. The reaction typically requires heating under reflux conditions.
Hantzsch Oxazole Synthesis: This method uses β-ketoesters and amides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form oxazoles.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry to enhance efficiency and scalability. The choice of method depends on the desired purity and yield, with the Biltz method being favored for large-scale synthesis due to its simplicity and high yield.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often facilitated by Lewis acids like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: AlCl3, halogens (Cl2, Br2), Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
2-m-Tolyloxazole has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-m-Tolyloxazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved are subject to ongoing research and vary based on the biological context.
Comparison with Similar Compounds
2-Phenyloxazole
2-(p-Tolyl)oxazole
2-(o-Tolyl)oxazole
2-(m-Tolyl)oxazole-4-carboxylic acid ethyl ester
Properties
CAS No. |
62882-05-7 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 |
InChI Key |
GOXBXKHYZYAKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CO2 |
Origin of Product |
United States |
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